2-(2,4-dimethylphenyl)-N-propylacetamide
Description
2-(2,4-Dimethylphenyl)-N-propylacetamide is an acetamide derivative featuring a 2,4-dimethylphenyl group attached to the carbonyl carbon and an N-propyl substituent.
Properties
IUPAC Name |
2-(2,4-dimethylphenyl)-N-propylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-4-7-14-13(15)9-12-6-5-10(2)8-11(12)3/h5-6,8H,4,7,9H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVXXNXQGKWDFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CC1=C(C=C(C=C1)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pharmacological Analogs
(a) 2-[2-(4-Chlorophenyl)-1H-indol-3-yl]-2-oxo-N-propylacetamide (Compound 2e)
- Structure : Similar N-propylacetamide backbone but includes a 4-chlorophenyl-indolyl-glyoxylamide moiety.
- Key Difference : The indole ring and glyoxylamide group in 2e enhance interactions with the MDM2 receptor, which the target compound lacks.
(b) N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3,4-dichlorophenyl)acetamide
- Structure : Dichlorophenyl and pyrazolyl substituents.
- Activity : Exhibits structural flexibility with variable dihedral angles (44.5°–77.5°) between aromatic rings, influencing dimer formation via N–H⋯O hydrogen bonds. Such conformational diversity may optimize ligand-receptor binding .
- Key Difference : The dichlorophenyl group provides stronger electron-withdrawing effects compared to the dimethylphenyl group in the target compound.
Agrochemical Analogs
(a) Alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide)
- Structure : Chloroacetamide with diethylphenyl and methoxymethyl groups.
- Activity : Herbicide targeting weed growth via inhibition of very-long-chain fatty acid synthesis .
- Key Difference : The chloro and methoxymethyl groups in alachlor enhance reactivity toward plant enzymes, whereas the dimethylphenyl group in the target compound may reduce electrophilicity.
(b) Fungicidal Amides (e.g., [(1S,2S)-2-(2,4-Dimethylphenyl)-1,3-dimethyl-butyl]propanoate)
- Structure: 2,4-Dimethylphenyl group but linked to a propanoate ester instead of an acetamide.
- Activity : Inhibits fungal respiration by targeting complex III at the Qi site .
- Key Difference : The acetamide core in the target compound may offer different hydrogen-bonding capabilities compared to ester-based fungicides.
Structural and Functional Data Table
Key Structural and Functional Insights
Substituent Effects :
- Chlorine vs. Methyl Groups : Chlorine (e.g., in 2e or alachlor) increases electrophilicity and binding to hydrophobic pockets, while methyl groups (as in the target compound) enhance lipophilicity without significant electronic effects .
- N-Alkyl Chains : The N-propyl group in the target compound and 2e may improve metabolic stability compared to shorter chains (e.g., N-methyl in some fungicides) .
Biological Target Specificity: Indole-containing analogs (e.g., 2e) show affinity for cancer-related proteins, whereas chloroacetamides (e.g., alachlor) target plant-specific pathways .
Synthetic Feasibility :
- The target compound could be synthesized via a one-pot reaction of 2,4-dimethylphenylacetic acid with propylamine, similar to methods used for indolyl-glyoxylamides .
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